1-(Thiolan-3-yl)-4-[3-(trifluoromethyl)benzoyl]-1,4-diazepane
Description
1-(Thiolan-3-yl)-4-[3-(trifluoromethyl)benzoyl]-1,4-diazepane is a seven-membered diazepane derivative featuring a thiolan (tetrahydrothiophene) ring and a 3-(trifluoromethyl)benzoyl substituent. The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the thiolan moiety may improve lipophilicity and conformational flexibility .
Properties
IUPAC Name |
[4-(thiolan-3-yl)-1,4-diazepan-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2OS/c18-17(19,20)14-4-1-3-13(11-14)16(23)22-7-2-6-21(8-9-22)15-5-10-24-12-15/h1,3-4,11,15H,2,5-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCHZIWHGMTJGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiolan-3-yl)-4-[3-(trifluoromethyl)benzoyl]-1,4-diazepane typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of a suitable diene with sulfur.
Synthesis of the 1,4-Diazepane Ring: This involves the reaction of a diamine with a dihalide under basic conditions.
Coupling of the Two Rings: The tetrahydrothiophene and 1,4-diazepane rings are coupled using a suitable linker, often involving a carbonyl group.
Introduction of the Trifluoromethylphenyl Group: This step typically involves a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted diazepane derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.
Drug Development:
Medicine
Therapeutic Agents: Research is ongoing into its potential use as a therapeutic agent for various diseases.
Diagnostic Tools: The compound can be used in the development of diagnostic assays.
Industry
Material Science: Applications in the development of new materials with unique properties.
Chemical Manufacturing: Used as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-(Thiolan-3-yl)-4-[3-(trifluoromethyl)benzoyl]-1,4-diazepane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues with Diazepane Cores
1-(3-(Trifluoromethyl)phenyl)-1,4-diazepane (14b)
- Structure : Lacks the thiolan ring and benzoyl group; instead, it has a direct 3-(trifluoromethyl)phenyl substitution.
- Synthesis: Prepared via nucleophilic substitution (53% yield) and purified via normal-phase chromatography .
- Key Data : Molecular weight = 245.85; ^1H NMR shows aromatic protons at δ 7.17 (td) and δ 6.75 (m).
4-(Thiophen-3-yl)-N-(4-(4-(3-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide (9b)
- Structure : Features a benzamide linker and a butyl chain, with a 3-(trifluoromethyl)phenyl group on diazepane.
- Synthesis : 56% yield via refluxing with DIEA in THF, followed by chromatography .
- Key Data : Molecular formula = C29H31F3N4OS; MS (LC/MS, M+H+) = 547.2.
- Comparison : The benzamide linker introduces hydrogen-bonding capacity, which the target compound’s benzoyl group lacks.
1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane
- Structure : Replaces thiolan with oxolane (tetrahydrofuran) and positions the trifluoromethyl group at the benzoyl’s 2-position.
Analogues with Modified Substituents
1-(Thiolan-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane (CAS 2320574-41-0)
- Structure : Replaces benzoyl with benzenesulfonyl.
- Key Data : Molecular weight = 394.5; SMILES = O=S(=O)(c1ccc(C(F)(F)F)cc1)N1CCCN(C2CCSC2)CC1 .
- Comparison : The sulfonyl group increases polarity and may enhance solubility but reduces membrane permeability compared to benzoyl.
1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-2-(thiophen-3-yl)ethan-1-one (CAS 2415491-59-5)
Biological Activity
1-(Thiolan-3-yl)-4-[3-(trifluoromethyl)benzoyl]-1,4-diazepane is a heterocyclic compound notable for its unique structural features that include a diazepane ring and a trifluoromethyl group. This compound has drawn interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and antimicrobial properties.
Structural Characteristics
The compound's molecular formula is C_{15}H_{16}F_{3}N_{2}S, with a molecular weight of approximately 358.42 g/mol. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound's reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C_{15}H_{16}F_{3}N_{2}S |
| Molecular Weight | 358.42 g/mol |
| Structural Features | Diazepane ring, trifluoromethyl group |
Biological Activity
The biological activity of this compound can be attributed to its structural components, which enhance its binding affinity to certain biological targets. Research indicates that compounds with similar structures may exhibit significant interactions with enzymes and receptors, making them valuable in pharmacological applications.
Enzyme Inhibition Studies
Recent studies have shown that compounds containing trifluoromethyl groups often act as enzyme inhibitors. For instance, derivatives of 4-(trifluoromethyl)benzohydrazide were screened for their inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These studies revealed moderate inhibition levels with IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE .
| Enzyme | IC50 Range (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 27.04 - 106.75 |
| Butyrylcholinesterase (BuChE) | 58.01 - 277.48 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Similar compounds have shown effectiveness against Mycobacterium tuberculosis and other nontuberculous mycobacteria, indicating a promising avenue for further exploration in treating bacterial infections .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds:
- A study involving N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine derivatives demonstrated their capability as antimicrobial agents against Mycobacterium tuberculosis with varying levels of effectiveness based on structural modifications .
- Another investigation highlighted the synthesis of derivatives that exhibited lower minimum inhibitory concentrations (MICs), suggesting that structural optimization could enhance efficacy against resistant strains .
While the exact mechanism by which this compound exerts its biological effects is not fully elucidated, it is hypothesized that the trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve the compound's interaction with biological targets.
Q & A
Advanced SAR Question
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., 5-HT₇R). Focus on π-π stacking between the trifluoromethylbenzoyl group and receptor aromatic residues .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Metrics like RMSD (<2 Å) validate binding mode consistency.
- Free Energy Calculations : MM/PBSA or MM/GBSA quantify binding energies, identifying critical substituents (e.g., thiolane’s role in hydrophobic interactions) .
How should researchers address discrepancies in reported biological data for diazepane derivatives?
Data Contradiction Analysis
Conflicting results (e.g., varying IC₅₀ values across studies) may stem from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Compound Degradation : Verify stability via accelerated stability studies (40°C/75% RH for 4 weeks) .
- Species Differences : Compare human vs. murine receptor isoforms to explain affinity gaps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
